莫索洛芙酮

描述

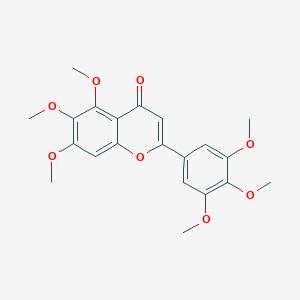

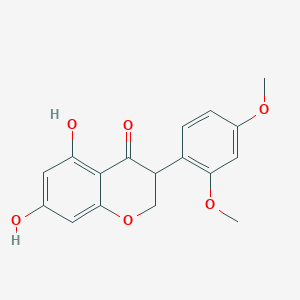

Moslosooflavone is a flavonoid isolated from Andrographis paniculata . It has anti-hypoxia and anti-inflammatory activities . It can significantly prolong the survival time of hypoxic mice and notably inhibits the transcriptional activity of NF-kappaB in LPS/IFN-gamma stimulated RAW 264.7 macrophages .

Molecular Structure Analysis

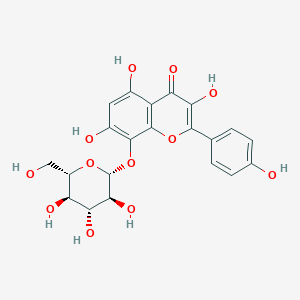

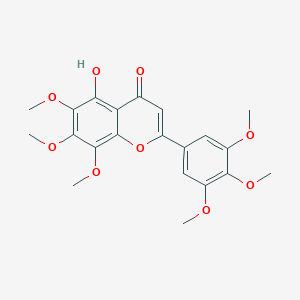

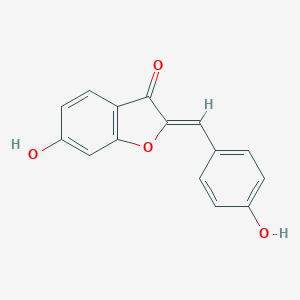

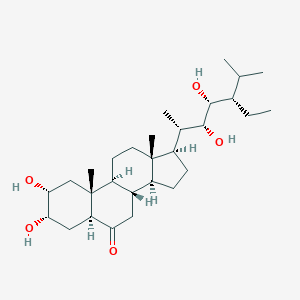

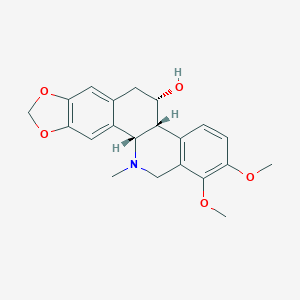

The molecular structure of Moslosooflavone consists of a C17H14O5 formula . It has a three-dimensional structure that can combine with the active site residues in Nrf2 or HO-1 via hydrogen bonding, π–π interactions, and hydrophobic interactions .Physical And Chemical Properties Analysis

Moslosooflavone is a light yellow powder . It is soluble in methanol . Its molecular weight is 298.3 .科学研究应用

Neuroprotection Against Hypobaric Hypoxia

Moslosooflavone has been studied for its protective effects against brain injury induced by hypobaric hypoxia (HH). This condition, which can occur at high altitudes, leads to decreased oxygen levels in the brain and subsequent damage. Research indicates that Moslosooflavone can suppress oxidative stress, neuroinflammation, energy metabolism disorder, and apoptosis, thereby protecting the brain .

Key Findings::Potential Therapeutic Applications

The findings from the study on Moslosooflavone’s neuroprotective role suggest potential therapeutic applications. It could be developed as a candidate drug for preventing and treating HH-induced brain damage, which is significant for individuals exposed to high-altitude environments or patients suffering from conditions that mimic such hypoxic states .

Flavonoid Biosynthesis in Plants

While not directly related to Moslosooflavone, flavonoids, in general, are an important class of secondary metabolites in plants. They contribute to plant growth, development, and have applications in food and medicine. Understanding the biosynthesis of flavonoids like Moslosooflavone can lead to advancements in agricultural and pharmaceutical industries .

Applications in Agriculture::未来方向

The current studies indicate that Moslosooflavone has potential therapeutic effects against brain injury induced by hypobaric hypoxia (HH). Future research could focus on further elucidating the pathways involved in the biosynthesis of flavonoids like Moslosooflavone and better understanding their functions and potential uses .

属性

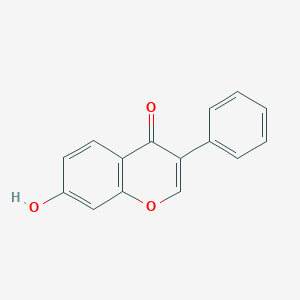

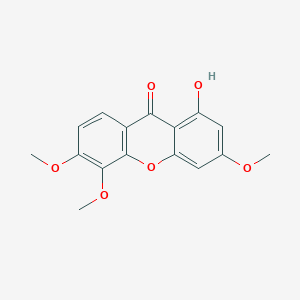

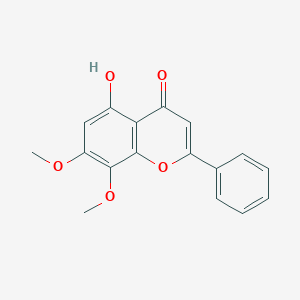

IUPAC Name |

5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLSBQVBFDTNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189221 | |

| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-7,8-dimethoxyflavone | |

CAS RN |

3570-62-5 | |

| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3570-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Moslosooflavone and what is its significance?

A1: Moslosooflavone is a naturally occurring flavone, first isolated from the plant Mosla soochowensis Matsuda. [, ] It has shown promising biological activities in various studies, particularly in protecting against hypobaric hypoxia-induced brain injury [], inhibiting the growth of esophageal cancer cells [], and preventing oxidative stress and bone loss in simulated microgravity [].

Q2: How does Moslosooflavone exert its protective effects against hypobaric hypoxia-induced brain injury?

A2: Research suggests that Moslosooflavone may protect against brain injury induced by hypobaric hypoxia through multiple mechanisms, including:

- Suppression of Oxidative Stress: It reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes and glutathione (GSH). []

- Reduction of Neuroinflammation: It decreases the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the brain. []

- Maintenance of Energy Metabolism: It enhances ATPase activity, increases ATP content, and reduces lactate dehydrogenase (LDH) activity, thereby supporting energy production in the brain. []

- Inhibition of Apoptosis: It downregulates pro-apoptotic proteins like Bax and cleaved caspase-3 while upregulating the anti-apoptotic protein Bcl-2. []

Q3: What is the role of Moslosooflavone in protecting against simulated microgravity-induced bone loss?

A3: Studies have shown that Moslosooflavone can prevent the shortening of primary cilia in osteoblasts exposed to simulated microgravity. [] This is significant because shortened primary cilia are linked to increased expression of the calcium channel TRPV4, leading to calcium overload, oxidative stress, and ultimately, bone loss. By protecting primary cilia, Moslosooflavone helps maintain normal calcium levels and prevents the cascade of events leading to bone damage. []

Q4: Could you elaborate on the structural characteristics of Moslosooflavone?

A4: Moslosooflavone is a 5-hydroxy-7,8-dimethoxyflavone. [] Although its exact molecular weight is not mentioned in the provided abstracts, it can be calculated based on its molecular formula.

Q5: How does the structure of Moslosooflavone relate to its antioxidant activity?

A5: While the provided abstracts don't delve into specific structure-activity relationships for Moslosooflavone, one study comparing various flavones suggests that the presence of a C-8 hydroxyl group is crucial for potent antioxidant activity. [] This insight could guide further research exploring how structural modifications to Moslosooflavone might impact its antioxidant potential.

Q6: Has Moslosooflavone been investigated for its potential in treating cancer?

A6: Yes, a study using network pharmacology and experimental validation revealed that Moslosooflavone, along with other compounds from Andrographis paniculata, could potentially target key proteins involved in esophageal cancer cell growth. [] The study demonstrated that treatment with an extract containing Moslosooflavone reduced the expression of EGFR and AKT genes in esophageal cancer cells. []

Q7: Can Moslosooflavone be synthesized, or is it only obtained from natural sources?

A7: Moslosooflavone can be synthesized. A study reported a convergent synthesis route starting from chrysin, a readily available flavone. [] This synthetic approach allows for a more controlled and potentially scalable production of Moslosooflavone compared to extraction from natural sources.

Q8: What are the potential applications of Moslosooflavone in drug discovery and development?

A8: The research suggests that Moslosooflavone holds potential for development in various therapeutic areas:

- Neuroprotective Agent: Its ability to combat oxidative stress, neuroinflammation, and apoptosis suggests potential for treating neurodegenerative diseases and conditions involving brain injury. []

- Treatment of Esophageal Cancer: Its ability to inhibit the growth of esophageal cancer cells warrants further investigation for developing targeted therapies. []

- Preventing Bone Loss: Its protective effect on primary cilia and subsequent prevention of oxidative stress in osteoblasts makes it a potential candidate for preventing bone loss associated with microgravity or age-related conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。